molecular formula C14H11NO B3051171 7-phenyl-2,3-dihydro-1H-indol-2-one CAS No. 31676-48-9

7-phenyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3051171
CAS No.: 31676-48-9
M. Wt: 209.24 g/mol
InChI Key: DHNTXCXASWDHPF-UHFFFAOYSA-N
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Description

7-phenyl-2,3-dihydro-1H-indol-2-one is a chemical compound with the CAS Number: 31676-48-9 . It has a molecular weight of 209.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 7-phenyl-1,3-dihydro-2H-indol-2-one . The InChI Code is 1S/C14H11NO/c16-13-9-11-7-4-8-12 (14 (11)15-13)10-5-2-1-3-6-10/h1-9,15-16H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Chemical Reactions and Synthesis

  • 7-phenyl-2,3-dihydro-1H-indol-2-one undergoes chemical reactions with Grignard reagents, leading to the formation of 2,3-dihydro-2-alkyl(or phenyl)-2-phenylindol-3-ones and 2-phenyl-3-alkyl(or phenyl)-3H-indol-3-ols. The yield ratio of these compounds depends on the Grignard reagent used and the reaction medium, indicating the substance's utility in organic synthesis and its reactive nature under specific conditions (Berti et al., 1979).

Pharmacodynamic Significance

  • This compound derivatives have been synthesized as novel eco-friendly fungicides and bactericides, showcasing important pharmacodynamic significance. These derivatives have demonstrated growth-inhibiting potential against various fungal and bacterial strains, suggesting their potential use in medicinal chemistry (Singh & Nagpal, 2005).

Solubility and Thermodynamic Aspects

  • The solubility of this compound in various organic solvents has been studied, showing an increase in solubility with rising temperature. This data is crucial for its use in chemical synthesis, as solubility can significantly impact reaction rates and product purification processes. Thermodynamic models like the modified Apelblat equation have been used to correlate the solubility data, providing insight into the molecule's behavior in different solvents and temperatures (Liu et al., 2020).

Coordination Chemistry

  • Research in coordination chemistry involving β-functional phenyl isocyanides, including derivatives of this compound, highlights the molecule's potential in forming carbene complexes. These complexes have various applications, especially in catalysis and the development of new materials (Tamm & Hahn, 1999).

Asymmetric Synthesis

  • This compound is involved in the asymmetric proline-catalyzed addition of aldehydes, leading to the synthesis of derivatives with excellent enantioselectivities. This process is crucial for producing compounds with specific chiral configurations, which is particularly important in pharmaceutical applications (Rueping et al., 2012).

Cytotoxic Activity

  • Novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives synthesized from this compound have been evaluated for their cytotoxic activity, indicating the potential use of these compounds in cancer treatment. QSAR studies help in understanding the structure-activity relationship, guiding the design of more potent derivatives (Modi et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 .

Future Directions

Indole derivatives, such as 7-phenyl-2,3-dihydro-1H-indol-2-one, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are frequently used in the synthesis of various organic compounds and are important in cell biology . Therefore, future research could focus on exploring the therapeutic potential of this compound and its derivatives.

Properties

IUPAC Name

7-phenyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-13-9-11-7-4-8-12(14(11)15-13)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNTXCXASWDHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10535732
Record name 7-Phenyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10535732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31676-48-9
Record name 7-Phenyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10535732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 21.5 g. (0.084 mole) of 3-methylthio-7-phenylindolin-2-one in 400 ml. of tetrahydrofuran was treated portionwise with 110 g. of a commercial Raney nickel/water slurry over a 3 hr. period. The mixture was filtered through Celite and the filtrate was concentrated to a gummy residue. The residue was recrystallized from cyclohexane-benzene to yield 7.6 g. (43%) of product as tan needles, m.p. 167°-169° C.
Name
3-methylthio-7-phenylindolin-2-one
Quantity
0.084 mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Raney nickel water
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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